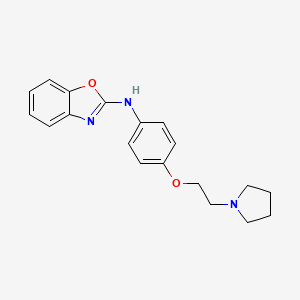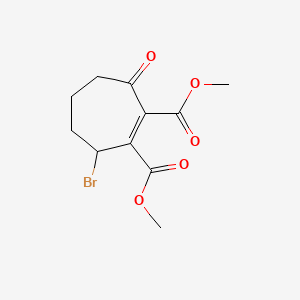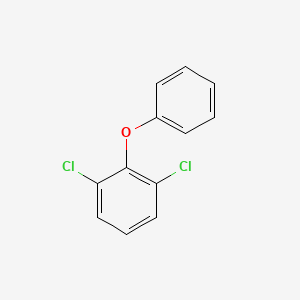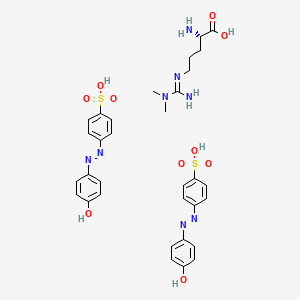![molecular formula C13H17NO4 B13815888 Acetamide, N-[2-[4-(acetyloxy)-3-methoxyphenyl]ethyl]-](/img/structure/B13815888.png)
Acetamide, N-[2-[4-(acetyloxy)-3-methoxyphenyl]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[4-(Acetyloxy)-3-methoxyphenyl]ethyl]acetamide is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.2524 . This compound is also known by other names such as N,O-Diacetyltyramine and O4N-Diacetyltyramine . It is characterized by the presence of an acetamide group attached to a phenethyl structure, which is further substituted with acetyloxy and methoxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(Acetyloxy)-3-methoxyphenyl]ethyl]acetamide typically involves the acetylation of tyramine derivatives. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation of both the hydroxyl and amine groups.
Industrial Production Methods
On an industrial scale, the production of N-[2-[4-(Acetyloxy)-3-methoxyphenyl]ethyl]acetamide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-[4-(Acetyloxy)-3-methoxyphenyl]ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenethyl derivatives.
Applications De Recherche Scientifique
N-[2-[4-(Acetyloxy)-3-methoxyphenyl]ethyl]acetamide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[2-[4-(Acetyloxy)-3-methoxyphenyl]ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The acetamide and acetyloxy groups play a crucial role in its binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-[4-(Acetyloxy)phenyl]ethyl]acetamide: Similar structure but lacks the methoxy group.
4-(2-Acetylamino-1-(acetyloxy)ethyl)phenyl acetate: Contains additional acetyl groups.
Uniqueness
N-[2-[4-(Acetyloxy)-3-methoxyphenyl]ethyl]acetamide is unique due to the presence of both acetyloxy and methoxy groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H17NO4 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
[4-(2-acetamidoethyl)-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C13H17NO4/c1-9(15)14-7-6-11-4-5-12(18-10(2)16)13(8-11)17-3/h4-5,8H,6-7H2,1-3H3,(H,14,15) |
Clé InChI |
WJLSQKNRORLRIX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCC1=CC(=C(C=C1)OC(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


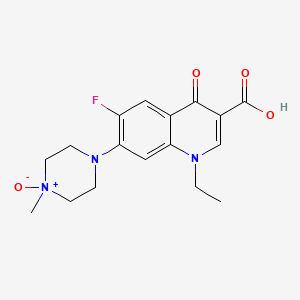




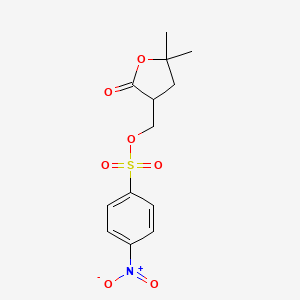
![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)
